molecular formula C10H9NO B167061 8-Hydroxyquinaldine CAS No. 826-81-3

8-Hydroxyquinaldine

Cat. No.: B167061
CAS No.: 826-81-3
M. Wt: 159.18 g/mol
InChI Key: NBYLBWHHTUWMER-UHFFFAOYSA-N
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Description

8-Hydroxyquinaldine, also known as 8-hydroxy-2-methylquinoline, is an organic compound derived from the heterocyclic quinoline. It is a colorless solid that is soluble in organic solvents. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

8-Hydroxyquinaldine, a derivative of 8-Hydroxyquinoline, is known to bind to a diverse range of targets with high affinities . One of the primary targets of this compound is 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered to be promising therapeutic biotargets for various human diseases .

Mode of Action

This compound interacts with its targets by acting as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, it inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways . It also plays a role in the regulation of epigenetic processes by inhibiting 2OG-dependent enzymes .

Pharmacokinetics

It’s known that the compound has a smaller and more compact chemical structure , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The action of this compound results in significant molecular and cellular effects. For instance, it has been found to cause apoptotic death of T-24 cells via G1 cell cycle arrest . It also induces overproduction of reactive oxygen species, leading to mitochondrion-mediated apoptosis .

Biochemical Analysis

Biochemical Properties

8-Hydroxyquinaldine exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an effective broad-spectrum inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases . These interactions are believed to be due to the chelation of essential trace minerals on the surface of bacteria and fungi .

Cellular Effects

This compound influences cell function in several ways. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. According to a report, the daily dose of the free this compound base is about 1.4 mg/animal or 7 mg (cumulative dose) within 5 days .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues It can interact with transporters or binding proteins, affecting its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxyquinaldine can be synthesized through the reaction of 2-aminophenol with crotonaldehyde. The process involves mixing 2-aminophenol and 2-nitrophenol homogeneously, followed by the addition of hydrochloric acid. Crotonaldehyde is then added under stirring, and the mixture is heated for 6 hours and left overnight .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinaldine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine and chlorine in the presence of catalysts.

Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

8-Hydroxyquinaldine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological research.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    8-Hydroxyquinoline: A closely related compound with similar chelating properties and biological activities.

    5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with enhanced antimicrobial properties.

    8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.

Uniqueness: 8-Hydroxyquinaldine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable chelate complexes with metal ions makes it particularly valuable in various applications, including coordination chemistry and medicinal chemistry .

Properties

IUPAC Name

2-methylquinolin-8-ol
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InChI

InChI=1S/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NBYLBWHHTUWMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
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DSSTOX Substance ID

DTXSID3061184
Record name 8-Quinolinol, 2-methyl-
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Molecular Weight

159.18 g/mol
Source PubChem
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Physical Description

Cream-colored crystalline powder; [Alfa Aesar MSDS]
Record name 8-Hydroxy-2-methylquinoline
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Vapor Pressure

0.000105 [mmHg]
Record name 8-Hydroxy-2-methylquinoline
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CAS No.

826-81-3
Record name 2-Methyl-8-hydroxyquinoline
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluorobenzyl alcohol (1.95 g, 15.5 mmol) in anhydrous DMF (35 mL) was added sodium hydride (60% in mineral oil, 0.62 g, 15.5 mmol). After 30 min the 4-chloro-2-methylquinolin-8-ol (1.00 g, 5.16 mmol) was added and resulting mixture was heated at 130° C. for 20 h under nitrogen atmosphere. The mixture was cooled, poured into ice/NaHCO3 and extracted with EtOAc. Evaporation gave a crude oil that was purified by silica chromatography eluting with a gradient of 1% to 10% of MeOH/DCM to give 44(2-fluorobenzyl)oxy)-2-methylquinolin-8-ol as an oil that solidified on standing (0.39 g, 27%). LCMS (+APCI) 284 (M+1), mp 124-125° C. 1H-NMR (CDCl3, δ): 7.75 (d, J=8.4 Hz, 1H), 7.50 (d, J=7.6 Hz, 2H), 7.43 (s, 1H), 7.35 (m, 3H), 7.20 (d, J=7.6 Hz, 1H), 7.06 (d, J=8.0 Hz), 5.45 (s, 2H), 2.78 (s, 3H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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